[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](pyridin-3-yl)acetic acid
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Overview
Description
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is a complex organic compound that features a combination of azetidine and pyridine moieties. The presence of the tert-butoxycarbonyl (BOC) protecting group on the amino function of the azetidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID typically involves the protection of the amino group on azetidine using BOC anhydride. This reaction is often carried out under mild conditions, without the need for catalysts or solvents, making it an eco-friendly process . The protected azetidine is then coupled with a pyridine derivative through various coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable reagents, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under mild conditions to yield different derivatives.
Substitution: The azetidine ring can undergo substitution reactions, facilitated by the ring strain inherent in four-membered heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include BOC anhydride for protection, water radical cations for oxidation, and various coupling reagents for substitution reactions. The reactions are typically carried out under ambient conditions, making them both efficient and environmentally friendly .
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted azetidine compounds. These products have significant applications in drug discovery and organic synthesis .
Scientific Research Applications
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions, while the azetidine and pyridine moieties contribute to its unique reactivity. The compound can form stable intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the BOC protection but differ in their core structures.
Azetidine derivatives: Compounds like methyl 1-BOC-azetidine-3-carboxylate have similar azetidine rings but different functional groups.
Uniqueness
(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID is unique due to its combination of azetidine and pyridine moieties, which confer distinct reactivity and stability. The presence of the BOC-protected amino group further enhances its versatility in synthetic applications.
Properties
CAS No. |
885275-93-4 |
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Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)10-8-18(12(10)16)11(13(19)20)9-5-4-6-17-7-9/h4-7,10-12H,8,16H2,1-3H3,(H,19,20) |
InChI Key |
SHWYQKSSZUTCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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